methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential applications. This compound features a cyclopropylsulfamoyl group attached to an indene carboxylate backbone, which imparts distinct chemical properties and biological activities.
Preparation Methods
The synthesis of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the indene backbone: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the carboxylate group: This step often involves esterification reactions.
Attachment of the cyclopropylsulfamoyl group: This is usually done through sulfonamide formation reactions, where a cyclopropylamine derivative reacts with a sulfonyl chloride intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared with other sulfonamide derivatives and indene carboxylates. Similar compounds include:
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid: Known for its use in medicinal chemistry.
N-Cyclopropyl-4-fluorobenzenesulfonamide: Studied for its biological activities.
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO4S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
methyl 4-(cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-19-14(16)10-7-9-3-2-4-13(12(9)8-10)20(17,18)15-11-5-6-11/h2-4,10-11,15H,5-8H2,1H3 |
InChI Key |
JIGDTDHEXZFZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.